

A Technical Guide to Desmethyl Levofloxacin-d8 for Research Applications

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Compound of Interest

Compound Name: Desmethyl Levofloxacin-d8

Cat. No.: B12413507

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Desmethyl Levofloxacin-d8**, a critical reagent for bioanalytical and pharmacokinetic studies. This document outlines commercial sources for this stable isotope-labeled internal standard, details a validated experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents a visual representation of the analytical workflow.

Introduction

Desmethyl Levofloxacin-d8 is the deuterium-labeled form of Desmethyl Levofloxacin, the primary active metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Due to its structural similarity and mass difference from the unlabeled analyte, **Desmethyl Levofloxacin-d8** serves as an ideal internal standard for the accurate quantification of Levofloxacin and its desmethyl metabolite in biological matrices.^[1] Its use minimizes variability arising from sample preparation and instrument response, ensuring high precision and accuracy in bioanalytical assays.^[1]

Commercial Suppliers of Desmethyl Levofloxacin-d8

For researchers seeking to procure **Desmethyl Levofloxacin-d8** for research purposes, a number of commercial suppliers offer this compound, often available as the hydrochloride salt.

The following table summarizes key information from various vendors. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

Supplier	Product Name(s)	CAS Number	Molecular Formula	Purity	Available Quantities
Clinivex	N-Desmethyl Levofloxacin-d8	Not Specified	Not Specified	Research Grade	10mg, 50mg, 100mg[2]
Veeprho	N-Desmethyl Levofloxacin-D8	Not Specified	C18H10D8FN3O4	High Quality	Request a Quote[1]
MedChemExpress (MCE)	Desmethyl Levofloxacin-d8	1217976-18-5	C17H10D8FN3O4	Not Specified	Request a Quote[3]
Desmethyl Levofloxacin-d8 hydrochloride	1217677-38-7	Not Specified	Not Specified	1mg, 10mg[1]	
MyBioSource	Desmethyl Levofloxacin D8 Hydrochloride	Not Specified	Not Specified	Research Grade	Request a Quote[4]
Coompo	Desmethyl Levofloxacin-d8 Hydrochloride	1217677-38-7	Not Specified	Research Grade	Request a Quote[5]
Axios Research	N-Desmethyl Levofloxacin-d8	Not Specified	Not Specified	Reference Standard	Request a Quote[6]
Pharmaffiliates	Desmethyl Levofloxacin-d8 Hydrochloride	1217677-38-7	C17H11D8ClFN3O4	High Purity	Request a Quote[7]
LGC Standards	Desmethyl Ofloxacin-d8	1217042-59-5	C17H11D8ClFN3O4	>95% (HPLC)	10mg, 100mg[8][9]

Hydrochloride

Toronto Research Chemicals (TRC)	Levofloxacin				
	EP Impurity				
	B-d8	Not Specified	Not Specified	Not Specified	1mg[10][11]
	Trifluoroacetate				
Cayman Chemical	Levofloxacin-				
	d8 (hydrochloride)	2699607-50-4	C18H12D8FN3O4 • HCl	≥99% deuterated forms	Not Specified
Santa Cruz Biotechnology (SCBT)	Levofloxacin-				
	d8	1217716-71-6	C18H12D8FN3O4	Not Specified	Request a Quote

Experimental Protocol: Quantification of Levofloxacin and Desmethyl-Levofloxacin in Human Serum by LC-MS/MS

The following is a detailed methodology for the determination of levofloxacin and its metabolite, desmethyl-levofloxacin, in human serum, adapted from a validated LC-MS/MS method.[1] This protocol highlights the use of **Desmethyl Levofloxacin-d8** as an internal standard.

Preparation of Standard and Internal Standard Solutions

- **Stock Solutions:** Prepare individual stock solutions of Levofloxacin, Desmethyl-Levofloxacin, and Desmethyl-Levofloxacin-d8 (internal standard) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 200 mg/L.
- **Internal Standard Working Solution:** Dilute the Desmethyl-Levofloxacin-d8 stock solution to a final concentration of 0.2 mg/L.[1]
- **Calibration Standards and Quality Controls:** Prepare a series of calibration standards by spiking blank human serum with known concentrations of Levofloxacin and Desmethyl-

Levofloxacin to cover the desired analytical range (e.g., 0.10 to 5.00 mg/L).[1] Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation

- To 100 μ L of serum sample (calibration standard, QC, or unknown), add 750 μ L of a precipitating reagent containing the internal standard (e.g., acetonitrile or methanol with 0.2 mg/L Desmethyl-Levofloxacin-d8).[1]
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]
- Centrifuge the samples for 5 minutes at 10,000 rpm to pellet the precipitated proteins.[1]
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

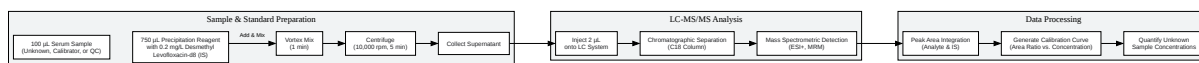
- Liquid Chromatography (LC) System: An HPLC or UPLC system capable of gradient or isocratic elution.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A suitable reversed-phase column, such as a C18 column.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid). The specific gradient or isocratic conditions should be optimized to achieve good separation of the analytes from matrix components.
- Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
- Injection Volume: 2 μ L of the prepared supernatant.[1]
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Levofloxacin, Desmethyl-Levofloxacin, and Desmethyl-Levofloxacin-d8 should be determined by direct infusion and optimization.

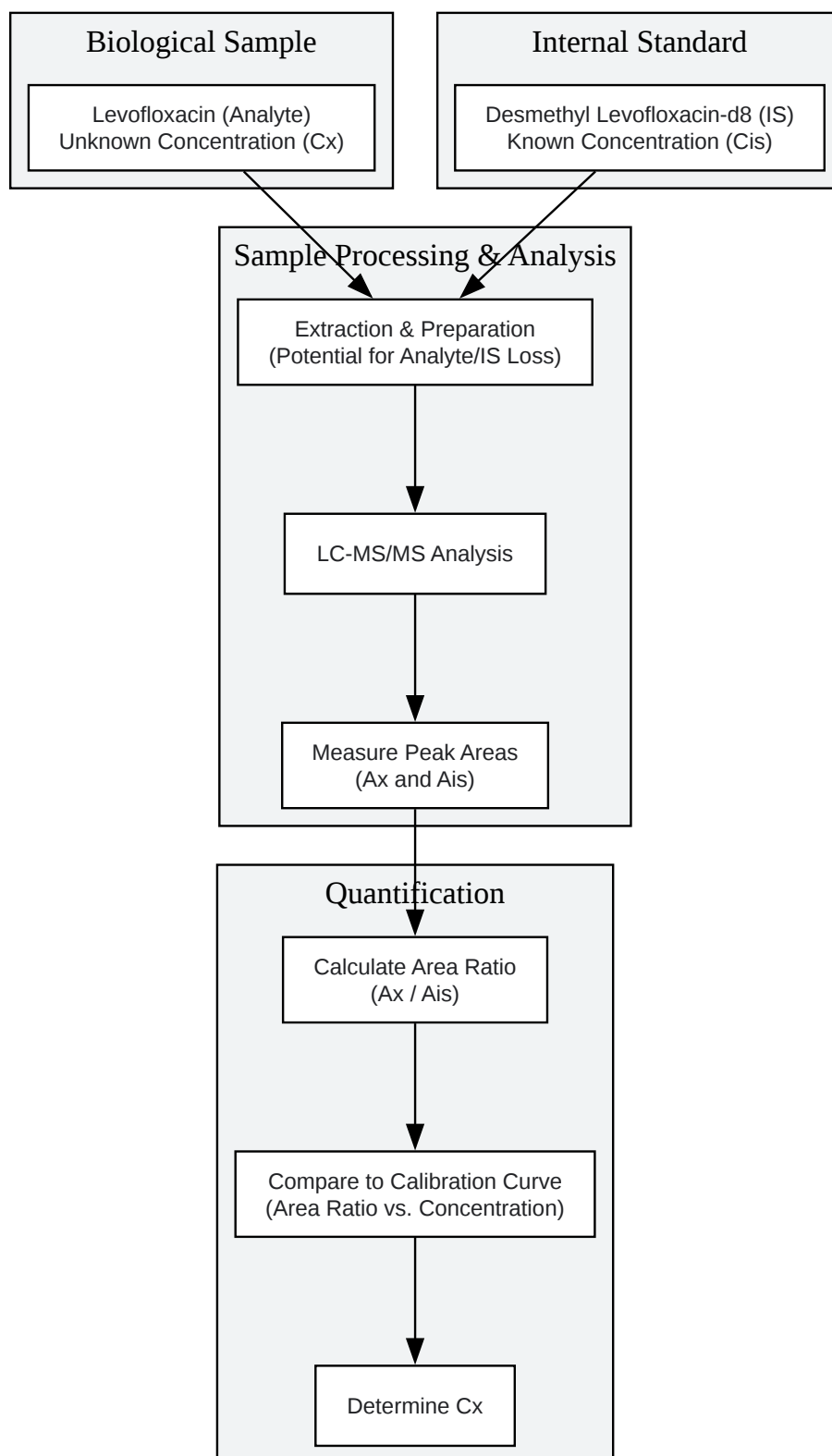
Data Analysis

- Quantify the concentrations of Levofloxacin and Desmethyl-Levofloxacin in the unknown samples by constructing a calibration curve based on the peak area ratios of the analytes to the internal standard (Desmethyl-Levofloxacin-d8) from the analysis of the calibration standards.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Levofloxacin and its metabolite using **Desmethyl Levofloxacin-d8** as an internal standard.





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